- Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bondsGreen Chemistry, 2023, 25(3), 940-945,
Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)

4-chloro-1-phenylbutan-1-one structure
Produktname:4-chloro-1-phenylbutan-1-one
4-chloro-1-phenylbutan-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Butanone,4-chloro-1-phenyl-
- 4-Chloro-1-oxo-1-phenylbutane
- 4’-CHLOROBUTYROPHENONE
- 4-chloro-1-phenylbutan-1-one
- GAMMA-CHLOROBUTYROPHENONE
- 1-Benzoyl-3-chloropropane
- 3-Benzoylpropyl chloride
- 3-Chloropropyl phenyl ketone
- 4-Chloro-1-phenyl-1-butanone
- NSC 76579
- 4-Chloro-1-phenyl-1-butanone (ACI)
- Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)
- 4-Chlorobutyrophenone
- γ-Chlorobutyrophenone
- 1-phenyl-4-chloro-butan-1-one
- 4chloro-1-phenylbutan-1-one
- AS-57605
- MFCD00001005
- omega-Chlorobutyrophenone
- 4-chlorobutyro-phenone
- 1-phenyl-4-chlorobutan-1-one
- AKOS000120406
- SY274770
- 4-chlorobutyrylbenzene
- 1-chloro-4-phenylbutan-4-one
- 1-Butanone, 4-chloro-1-phenyl-
- DTXSID10917236
- SCHEMBL318784
- Q63393283
- NSC-76579
- EN300-20277
- NSC76579
- 4-chloro-1-phenylbutan-1one
- Z104477558
- 939-52-6
- 4-Chloro-1-phenyl-1-butanone #
- .gamma.-Chlorobutyrophenone
- 4-Chlorobutyrophenone, technical grade
- .omega.-Chlorobutyrophenone
- E75834
- Chlorpropylphenylketon
- W-109620
- QR9PK9JWG3
-
- MDL: MFCD00001005
- Inchi: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- InChI-Schlüssel: GHEFQKHLHFXSBR-UHFFFAOYSA-N
- Lächelt: O=C(CCCCl)C1C=CC=CC=1
- BRN: 878974
Berechnete Eigenschaften
- Genaue Masse: 182.05000
- Monoisotopenmasse: 182.05
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 4
- Komplexität: 139
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 17.1A^2
- Tautomerzahl: 2
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.137 g/mL at 25 °C(lit.)
- Schmelzpunkt: 19-20 °C (lit.)
- Siedepunkt: 130-133 °C4 mm Hg
- Flammpunkt: Fahrenheit: 235.4° f
Celsius: 113° c - Brechungsindex: n20/D 1.544(lit.)
- Löslichkeit: Sehr leicht löslich (0,37 g/l) (25°C),
- PSA: 17.07000
- LogP: 2.88830
- Löslichkeit: Nicht bestimmt
4-chloro-1-phenylbutan-1-one Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 2927 6.1/PG 1
- WGK Deutschland:3
- Sicherheitshinweise: S23-S24/25
-
Identifizierung gefährlicher Stoffe:
4-chloro-1-phenylbutan-1-one Zolldaten
- HS-CODE:2914700090
- Zolldaten:
China Zollkodex:
2914700090Übersicht:
2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung
Zusammenfassung:
HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%
4-chloro-1-phenylbutan-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20277-50.0g |
4-chloro-1-phenylbutan-1-one |
939-52-6 | 95% | 50.0g |
$174.0 | 2023-07-10 | |
Enamine | EN300-20277-25.0g |
4-chloro-1-phenylbutan-1-one |
939-52-6 | 95% | 25.0g |
$94.0 | 2023-07-10 | |
Chemenu | CM460523-1g |
4-Chlorobutyrophenone |
939-52-6 | 95%+ | 1g |
$55 | 2022-05-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY048-5g |
4-chloro-1-phenylbutan-1-one |
939-52-6 | 97+% | 5g |
323.0CNY | 2021-07-14 | |
Apollo Scientific | OR59430-25g |
4-Chlorobutyrophenone |
939-52-6 | 98% | 25g |
£107.00 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254648-5 g |
4-Chlorobutyrophenone, |
939-52-6 | 5g |
¥181.00 | 2023-07-11 | ||
Enamine | EN300-20277-10.0g |
4-chloro-1-phenylbutan-1-one |
939-52-6 | 95% | 10.0g |
$59.0 | 2023-07-10 | |
Fluorochem | 203613-1g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 1g |
£249.00 | 2022-03-01 | |
Chemenu | CM460523-500mg |
4-Chlorobutyrophenone |
939-52-6 | 95%+ | 500mg |
$54 | 2022-05-28 | |
Enamine | EN300-20277-0.25g |
4-chloro-1-phenylbutan-1-one |
939-52-6 | 95% | 0.25g |
$19.0 | 2023-09-16 |
4-chloro-1-phenylbutan-1-one Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ; 6 h, 1 atm, 20 °C
Referenz
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referenz
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation TechniquesJournal of Combinatorial Chemistry, 2002, 4(2), 112-119,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 6 h, rt
Referenz
- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of CycloalkanolsOrganic Letters, 2016, 18(4), 684-687,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ; 3 h, 25 °C; 30 min, 25 °C
Referenz
- Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy RadicalsOrganic Letters, 2019, 21(22), 9241-9246,
Synthetic Routes 6
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; 1 h, 5 °C; 30 min, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerizationChemical Papers, 2010, 64(4), 499-503,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Ethyl mandelate as a convenient new benzoyl anion equivalentSynlett, 1997, (3), 293-294,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Referenz
- Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal BromidesOrganic Letters, 2012, 14(9), 2414-2417,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Referenz
- Addition and substitution reactions of nitrile-stabilized carbanionsOrganic Reactions (Hoboken, 1984, 31,,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 1 h, 20 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-ButyrophenonesRussian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555,
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 5 h, 25 °C
Referenz
- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanolsOrganic Chemistry Frontiers, 2016, 3(2), 227-232,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction MechanismJournal of Organic Chemistry, 2014, 79(13), 6094-6104,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ; 1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C
Referenz
- Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicalsChemRxiv, 2019, 1, 1-6,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C
Referenz
- Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysisTetrahedron, 2007, 63(52), 12917-12926,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile , Water ; rt → reflux; 25 min, reflux; 5 min, reflux
Referenz
- Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfateSynthetic Communications, 2003, 33(8), 1325-1332,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane , 2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ; 4 h, 50 °C
Referenz
- Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketonesOrganic Chemistry Frontiers, 2016, 3(11), 1467-1471,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C
Referenz
- Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenaseBioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145,
4-chloro-1-phenylbutan-1-one Raw materials
- Benzeneacetic acid, α-(3-chloropropyl)-α-hydroxy-, ethyl ester
- 4-chlorobutanoyl chloride
- Triphenylbismuth
- (4-chloro-1,1-dimethoxybutyl)benzene
- 1-phenylcyclobutan-1-ol
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 4-chloro-N-methoxy-N-methylbutanamide
- 1-Chloro-4-phenylbutane
- Benzenemethanol, a-(3-chloropropyl)-
- Benzene, (1,4-dichlorobutyl)-
4-chloro-1-phenylbutan-1-one Preparation Products
4-chloro-1-phenylbutan-1-one Verwandte Literatur
-
Francesca C. Sassone,Filippo M. Perna,Antonio Salomone,Saverio Florio,Vito Capriati Chem. Commun. 2015 51 9459
-
Claudio Monasterolo,Helge Müller-Bunz,Declan G. Gilheany Chem. Sci. 2019 10 6531
-
Rosmara Mansueto,Valentina Mallardo,Filippo Maria Perna,Antonio Salomone,Vito Capriati Chem. Commun. 2013 49 10160
-
L. Huck,M. Berton,A. de la Hoz,A. Díaz-Ortiz,J. Alcázar Green Chem. 2017 19 1420
-
5. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acidTiziana Benincori,Elisabetta Brenna,Franco Sannicolò J. Chem. Soc. Perkin Trans. 1 1991 2139
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone
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Empfohlene Lieferanten
atkchemica
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one

Reinheit:99%
Menge:100g
Preis ($):404.0